C-Reactive Protein (CRP) (77-82)

Descripción general

Descripción

C-Reactive Protein (CRP) (77-82) is a specific peptide fragment of the C-Reactive Protein, which is an acute-phase protein produced by the liver in response to inflammation. This fragment corresponds to the amino acid sequence from the 77th to the 82nd position of the full-length C-Reactive Protein molecule. C-Reactive Protein is a member of the pentraxin family and plays a crucial role in the body’s immune response by binding to phosphocholine on the surface of dead or dying cells and some bacteria, thereby activating the complement system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of C-Reactive Protein (77-82) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions until the desired sequence is achieved. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of C-Reactive Protein (77-82) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards required for research and clinical applications .

Análisis De Reacciones Químicas

Types of Reactions

C-Reactive Protein (77-82) can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, each providing insights into the structural and functional properties of C-Reactive Protein (77-82) .

Aplicaciones Científicas De Investigación

CRP as a Marker of Inflammation and Infection

CRP is primarily recognized as an acute-phase reactant that increases significantly in response to inflammation. Its levels can rise dramatically within hours of an inflammatory stimulus, making it a crucial marker for detecting various conditions:

- Infection : Elevated CRP levels are indicative of acute bacterial infections. Studies have shown that CRP can serve as a reliable marker for diagnosing infections such as pneumonia and sepsis, with levels exceeding 50 mg/L often associated with severe bacterial infections . For instance, research indicates that CRP can differentiate between types of infections, although it cannot specify the exact nature of the infection .

- Inflammatory Diseases : CRP is used to monitor conditions like rheumatoid arthritis and inflammatory bowel disease. Its levels correlate with disease activity, helping clinicians assess the effectiveness of treatment regimens .

CRP in Cardiovascular Disease

CRP has gained prominence in cardiovascular research due to its association with cardiovascular disease (CVD). It serves as a prognostic marker for cardiovascular events:

- Risk Assessment : Elevated CRP levels are linked to an increased risk of myocardial infarction and stroke. Studies suggest that high-sensitivity CRP tests can provide additional risk stratification beyond traditional lipid profiles .

- Pathophysiology : CRP contributes to atherogenesis by promoting inflammation within arterial walls, enhancing LDL uptake by macrophages, and stimulating the complement cascade . This multifaceted role positions CRP as a potential therapeutic target in managing cardiovascular diseases.

Emerging Roles in Autoimmune Disorders

Recent studies indicate that CRP may play a role in the pathogenesis of autoimmune diseases:

- Autoimmunity : In conditions like lupus nephritis, specific autoantibodies against monomeric CRP have been identified, suggesting that CRP could be involved in the immune response associated with these disorders .

- Regulatory Functions : Research has shown that modified forms of CRP can modulate T-cell responses, indicating potential therapeutic applications in managing autoimmune conditions .

Applications in Cancer Research

CRP is increasingly being studied for its implications in oncology:

- Tumor Marker : Elevated CRP levels have been associated with poor prognosis in various cancers. Its role as a systemic inflammatory marker may reflect tumor burden or response to therapy .

- Mechanistic Insights : Studies suggest that CRP may influence tumor progression through pro-inflammatory pathways, highlighting its dual role as both a marker and a potential mediator of cancer-related inflammation .

Case Study 1: Cardiovascular Risk Assessment

A prospective study evaluated the predictive value of high-sensitivity CRP levels in healthy individuals. Results indicated that those with elevated CRP had a significantly higher risk of developing CVD over five years compared to those with normal levels .

Case Study 2: Infection Monitoring

In a cohort of patients with suspected sepsis, elevated CRP levels were correlated with clinical outcomes. Patients with higher initial CRP values had longer hospital stays and higher mortality rates, underscoring the importance of CRP as a prognostic tool in critical care settings .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Inflammation Detection | Infection diagnosis | Elevated levels indicate acute bacterial infections |

| Cardiovascular Disease | Risk assessment | High-sensitivity tests improve risk stratification |

| Autoimmune Disorders | Monitoring disease activity | Correlates with disease severity |

| Cancer Research | Prognostic marker | Elevated levels linked to poor prognosis |

Mecanismo De Acción

C-Reactive Protein (77-82) exerts its effects by binding to phosphocholine on the surface of dead or dying cells and certain bacteria. This binding activates the complement system, leading to opsonization and phagocytosis of the target cells. The peptide also interacts with Fc receptors on immune cells, modulating their activity and contributing to the inflammatory response .

Comparación Con Compuestos Similares

C-Reactive Protein (77-82) can be compared with other peptides and proteins involved in the immune response, such as:

Serum Amyloid P Component (SAP): Another member of the pentraxin family with similar structure and function.

Pentraxins 3 (PTX3): A long pentraxin involved in innate immunity and inflammation.

Neuronal Pentraxin (NPTX): Involved in synaptic plasticity and neuroprotection

C-Reactive Protein (77-82) is unique in its specific sequence and its role in binding phosphocholine, making it a valuable tool for studying the immune response and developing therapeutic interventions .

Actividad Biológica

C-Reactive Protein (CRP) is a critical component of the body's immune response, primarily recognized for its role as a biomarker of inflammation. The specific fragment of CRP, known as CRP (77-82), has garnered attention for its distinct biological activities and implications in various pathological states. This article delves into the biological activity of CRP (77-82), highlighting its mechanisms, clinical significance, and relevant research findings.

Overview of C-Reactive Protein

CRP is an acute-phase protein synthesized predominantly in the liver in response to inflammatory cytokines, particularly interleukin-6 (IL-6). Under normal conditions, CRP levels are low, typically ranging from 0.8 mg/L to 3.0 mg/L; however, they can surge dramatically—up to 1,000-fold—during acute inflammatory responses . The protein exists in two forms: native CRP (nCRP), which is a pentamer, and monomeric CRP (mCRP), which is formed when nCRP dissociates under inflammatory conditions.

Biological Functions of CRP (77-82)

Binding and Inhibition of Neutrophil Activity

Research indicates that the peptide fragment spanning residues 77–82 of CRP plays a significant role in modulating neutrophil functions. Specifically, this fragment has been shown to inhibit neutrophil superoxide generation and chemotaxis, crucial processes in the inflammatory response . By binding to specific receptors on neutrophils, CRP (77-82) diminishes their activation and recruitment to sites of inflammation . This suggests an anti-inflammatory role for this particular peptide.

Impact on Cytokine Production

Interestingly, while the 77-82 fragment inhibits certain neutrophil functions, other fragments of CRP enhance cytokine production. For instance, fragments 174–185 have been associated with increased production of soluble IL-6 receptor (sIL-6R) by neutrophils . This duality indicates that different regions of CRP can exert opposing effects on immune cell activity.

CRP exerts its biological effects through multiple pathways:

- Complement Activation : CRP activates the classical complement pathway by binding to C1q, leading to opsonization of pathogens and enhanced phagocytosis .

- Receptor Interactions : CRP interacts with various receptors including Fc receptors on immune cells and TLR4 on vascular smooth muscle cells, influencing immune responses and inflammation .

- Modulation of Endothelial Function : CRP has been shown to inhibit endothelial nitric oxide synthase (eNOS), potentially contributing to endothelial dysfunction observed in chronic inflammatory states .

Clinical Significance

CRP serves as a valuable biomarker for assessing inflammation and disease severity. Elevated levels are associated with various conditions, including cardiovascular diseases, infections, and autoimmune disorders. In critically ill patients, for example, a CRP level above 41 mg/L has been correlated with unfavorable outcomes .

Table: Clinical Implications of Elevated CRP Levels

Case Studies

Several studies highlight the role of CRP in clinical settings:

- Study on Pneumococcal Infection : Mice treated with CRP showed increased survival rates when infected with Streptococcus pneumoniae, demonstrating the protective role of CRP during bacterial infections .

- Neutrophil Recruitment Study : In vivo experiments indicated that CRP significantly reduces neutrophil recruitment in models of inflammation, suggesting its potential therapeutic role in controlling excessive inflammation .

Propiedades

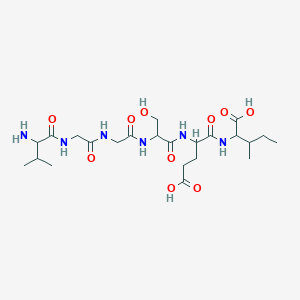

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N6O10/c1-5-12(4)19(23(38)39)29-20(35)13(6-7-17(33)34)28-21(36)14(10-30)27-16(32)9-25-15(31)8-26-22(37)18(24)11(2)3/h11-14,18-19,30H,5-10,24H2,1-4H3,(H,25,31)(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39)/t12-,13-,14-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZAWCJTNPWLJO-JELDOXETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.